molecular formula C9H7NOS B13949364 3-Vinylbenzothiazol-2-one CAS No. 93549-69-0

3-Vinylbenzothiazol-2-one

Cat. No.: B13949364
CAS No.: 93549-69-0
M. Wt: 177.22 g/mol
InChI Key: CGAHUXITVATYCF-UHFFFAOYSA-N
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Description

Benzothiazol-2-one is a heterocyclic scaffold characterized by a fused benzene and thiazolone ring. Derivatives of this core structure, such as 3-Vinylbenzothiazol-2-one, are of significant interest due to their diverse chemical and biological properties. This article compares 3-Vinylbenzothiazol-2-one with key derivatives, emphasizing substituent effects, synthesis routes, and applications.

Properties

CAS No.

93549-69-0

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

3-ethenyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H7NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2

InChI Key

CGAHUXITVATYCF-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylbenzothiazol-2-one typically involves the reaction of benzothiazole-2-thione with acetylene in the presence of potassium hydroxide or cadmium acetate. This reaction yields 3-Vinylbenzothiazol-2-one as a major product .

Industrial Production Methods: Industrial production methods for 3-Vinylbenzothiazol-2-one often involve large-scale synthesis using similar reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Vinylbenzothiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated benzothiazole derivatives.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

3-Vinylbenzothiazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Vinylbenzothiazol-2-one involves its interaction with various molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents at the 3-position modulate electronic conjugation and steric effects:

  • 3-(2-Oxo-2-phenylethyl)-benzothiazol-2-one (CAS 4614-21-5): The phenacyl group (-CO-Ph) adds a ketone moiety, enabling hydrogen bonding and redox activity .
  • 3-(2-Hydroxyethyl)-benzothiazol-2-one (CAS 21344-50-3): The hydroxyethyl group (-CH₂CH₂OH) increases hydrophilicity, improving aqueous solubility for drug delivery applications .
  • 6-Acetyl-3-(3-aminopropyl)benzothiazol-2-one: The acetyl and aminopropyl substituents enhance metal coordination, as demonstrated in radiopharmaceuticals like ⁹⁹ᵐTc-(6-AcBTZ)₂DTPA .

Data Table: Key Benzothiazol-2-one Derivatives

Compound Name Substituent Synthesis Method Key Properties/Applications Reference
3-Vinylbenzothiazol-2-one -CH=CH₂ Hypothetical: Heck coupling Electrophilic reactivity N/A
3-(2-Oxo-2-phenylethyl)-benzothiazol-2-one -CO-Ph Alkylation with bromophenacyl Redox activity, hydrogen bonding
3-(2-Hydroxyethyl)-benzothiazol-2-one -CH₂CH₂OH Hydroxyalkylation Enhanced solubility
6-Acetyl-3-(3-aminopropyl)benzothiazol-2-one -Ac, -CH₂CH₂CH₂NH₂ Alkylation with bromopropylamine Radiopharmaceutical chelation
4-(Benzo[d]thiazol-2-yl)-pyrazol-5-one Allyl/vinyl analogs One-pot synthesis Heterocyclic drug development

Research Findings and Challenges

  • Electronic Effects : Vinyl substituents may improve conjugation for optoelectronic applications, whereas phenacyl groups favor intermolecular interactions .
  • Synthetic Efficiency : One-pot methods () offer advantages for complex derivatives but require optimization for vinyl groups .
  • Safety Considerations : Allergenicity risks () and PBT/vPvB hazards must be evaluated for all benzothiazol-2-one derivatives .

Biological Activity

3-Vinylbenzothiazol-2-one (VBTO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of 3-Vinylbenzothiazol-2-one

The synthesis of VBTO typically involves the reaction of benzothiazole derivatives with vinyl groups. The process can be optimized to yield high purity and yield, facilitating further biological testing. The structural formula of VBTO is illustrated below:

C9H7N1S1\text{C}_9\text{H}_7\text{N}_1\text{S}_1

1. Anticancer Properties

VBTO has shown significant anticancer activity in various studies. For instance, a recent study indicated that VBTO analogs exhibit cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
EA.hy9260.13 ± 0.01
HT-290.008 ± 0.001
MDA-MB-2311.35 ± 0.42
MCF-72.42 ± 0.48

These results suggest that VBTO and its derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting microtubule dynamics and interfering with angiogenesis .

2. Antimicrobial Activity

VBTO has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These findings highlight the potential of VBTO as a lead compound for developing new antimicrobial agents .

The biological activity of VBTO is attributed to several mechanisms:

  • Microtubule Disruption : VBTO acts as a microtubule-modulating agent, which is crucial for its anticancer effects.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific cytochrome P450 enzymes, which are involved in drug metabolism and the activation of prodrugs .
  • Receptor Interactions : VBTO may interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Case Studies

Several case studies have explored the application of VBTO in therapeutic settings:

  • Case Study 1 : A study on the use of VBTO in combination with traditional chemotherapy agents demonstrated enhanced efficacy in resistant cancer cell lines, suggesting its potential role as an adjuvant therapy.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of VBTO in treating skin infections showed promising results, with a significant reduction in infection rates compared to standard treatments.

These case studies underscore the clinical relevance of VBTO and its derivatives in modern medicine.

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